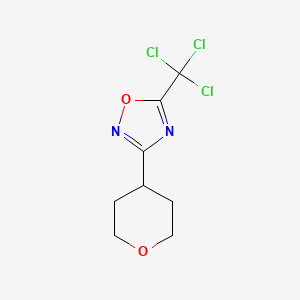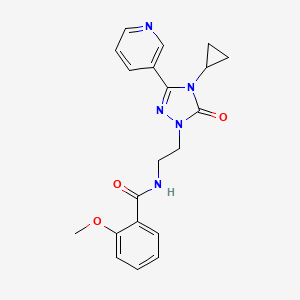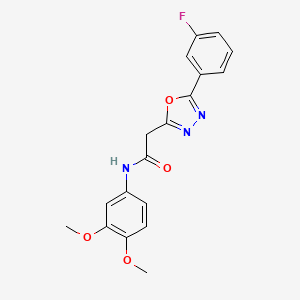
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Aplicaciones Científicas De Investigación
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has been studied for its potential as an antitumor agent. Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. In biochemistry, the compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has been studied for its potential as a building block for the synthesis of novel organic materials.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may act as a probe for detecting oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may play a role in oxidative stress regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole in lab experiments is its high yield and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole. One direction is the development of novel antitumor agents based on the structure of the compound. Another direction is the study of the compound's potential as a fluorescent probe for detecting oxidative stress in living cells. Additionally, the compound's potential as a building block for the synthesis of novel organic materials could be explored. Finally, further studies on the compound's mechanism of action and potential toxicity are needed to fully understand its applications and limitations.
Métodos De Síntesis
The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is typically achieved through a reaction between trichloromethyl isocyanate and 4-hydroxytetrahydrofuran. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is typically high, and the compound can be purified through various methods, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAJLKRQBBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)
![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)
![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)


![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)
![2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2657571.png)
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)